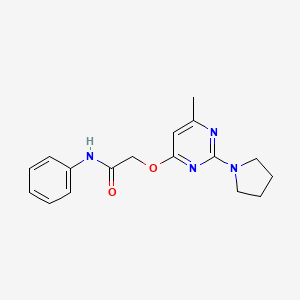![molecular formula C8H14ClNO2 B2819211 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride CAS No. 2375248-81-8](/img/structure/B2819211.png)
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2375248-81-8 . It has a molecular weight of 191.66 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The IUPAC Name for this compound is 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetic acid hydrochloride . The InChI Code is 1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 191.66 .Applications De Recherche Scientifique
Metabolism and Excretion Studies
- Metabolic Pathways and Excretion : Research into the metabolism and excretion of related compounds, such as the investigation of cis- and trans-4-hydroxycyclohexylacetic acid in the context of tyrosine metabolism, offers insights into the metabolic pathways and potential implications for compounds with similar structures. The study conducted by Niederwieser, Wadman, and Danks (1978) identified these compounds in the urine of a child and her mother, suggesting the involvement of a defective 4-hydroxyphenylpyruvate dioxygenase in their metabolism (Niederwieser, Wadman, & Danks, 1978).
Pharmacokinetic Studies
- Pharmacokinetics of Analogues : The pharmacokinetics, including absorption, metabolism, and excretion of similar compounds like MK-0524, a prostaglandin D2 receptor antagonist, have been extensively studied. This research provides a framework for understanding how related substances might behave in the human body. Karanam et al. (2007) detailed the process for MK-0524, emphasizing its absorption, major excretion routes, and metabolism to various metabolites (Karanam et al., 2007).
Imaging Studies
- PET Imaging Applications : Research into PET imaging, such as the study by Wong et al. (2013) on high-affinity α4β2 nicotinic acetylcholine receptors with 18F-AZAN, a novel radiotracer, demonstrates potential applications in neurology and pharmacology. This work highlights the utility of similar compounds in imaging studies to assess receptor binding and brain kinetics (Wong et al., 2013).
Therapeutic Potential
- Targeted Therapy Research : The Phase II study of yttrium-90-DOTA-biotin pretargeted by NR-LU-10 antibody/streptavidin in patients with metastatic colon cancer, as researched by Knox et al. (2000), sheds light on the therapeutic potential and safety of targeted radiolabeled compounds in treating specific cancers (Knox et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIDQHKIJWYII-VWZUFWLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)


![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)



![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
